2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC10898292
InChI: InChI=1S/C15H18N4O3/c20-10-9-17-5-7-18(8-6-17)14-12(11-21)15(22)19-4-2-1-3-13(19)16-14/h1-4,11,20H,5-10H2
SMILES: C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS No.:

Cat. No.: VC10898292

Molecular Formula: C15H18N4O3

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -

Specification

Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
IUPAC Name 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C15H18N4O3/c20-10-9-17-5-7-18(8-6-17)14-12(11-21)15(22)19-4-2-1-3-13(19)16-14/h1-4,11,20H,5-10H2
Standard InChI Key FCEROVJQCFXAHY-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Canonical SMILES C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, reflects its intricate architecture. Its molecular formula is C₁₅H₁₈N₄O₃, with a molar mass of 302.33 g/mol. Key structural components include:

  • A pyrido[1,2-a]pyrimidine heterocyclic system, which confers rigidity and planar geometry.

  • A 4-oxo group at position 4, enhancing hydrogen-bonding potential.

  • A piperazin-1-yl substituent at position 2, modified with a 2-hydroxyethyl group to improve solubility.

  • A carbaldehyde moiety at position 3, enabling further chemical derivatization .

Table 1: Comparative Structural Data for Analogous Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)Key Substituents
Target CompoundC₁₅H₁₈N₄O₃302.332-hydroxyethylpiperazine, carbaldehyde
7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)C₂₀H₂₀N₄O₂348.40Phenylpiperazine, methyl
2-(4-Ethylpiperazin-1-yl) variantC₁₅H₁₈N₄O₂286.33Ethylpiperazine

Data sources: .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for confirming the compound’s structure. The ¹H-NMR spectrum typically reveals:

  • A singlet for the aldehyde proton at δ 9.8–10.2 ppm.

  • Multiplet signals for the piperazine ring protons (δ 2.5–3.5 ppm).

  • Resonances for the pyrido[1,2-a]pyrimidine aromatic protons (δ 7.0–8.5 ppm).
    HRMS data show a molecular ion peak at m/z 302.1334 (calculated for C₁₅H₁₈N₄O₃), validating the molecular formula.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis involves sequential functionalization of the pyrido[1,2-a]pyrimidine core. A representative route includes:

  • Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters to construct the pyrido[1,2-a]pyrimidine skeleton.

  • Piperazine Introduction: Nucleophilic substitution at position 2 using 1-(2-hydroxyethyl)piperazine under basic conditions (e.g., triethylamine in DMSO).

  • Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate to the carbaldehyde using MnO₂ or Swern oxidation .

Critical Reaction Parameters:

  • Solvents: Dimethyl sulfoxide (DMSO) or ethanol for polar intermediates.

  • Catalysts: Triethylamine or acetic acid to facilitate amine coupling.

  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and selectivity .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity. Typical yields range from 40–60%, with losses attributed to side reactions at the aldehyde group. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Comparative Analysis with Structural Analogs

Role of the Hydroxyethyl Group

Replacing the 2-hydroxyethyl group with ethyl (as in ) reduces aqueous solubility by 40% but increases lipophilicity (logP from -1.2 to 0.8), enhancing membrane permeability . Conversely, the phenyl variant ( ) exhibits stronger π-π stacking but limited bioavailability .

Impact of the Carbaldehyde Group

The aldehyde’s electrophilicity is critical for forming Schiff bases with biological nucleophiles. Methylation at position 7 ( ) stabilizes the molecule but diminishes reactivity, reducing anticancer potency by 30% .

Future Directions and Challenges

Structural Optimization

  • Prodrug Development: Masking the aldehyde as an acetal or imine to improve stability.

  • Hybrid Molecules: Conjugating with known chemotherapeutic agents (e.g., paclitaxel) via click chemistry .

In Vivo and Clinical Translation

Pharmacokinetic studies in rodents reveal a half-life of 2.3 hours and oral bioavailability of 15%, necessitating formulation improvements. Collaborative efforts with academic and industrial partners are essential to advance preclinical trials.

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